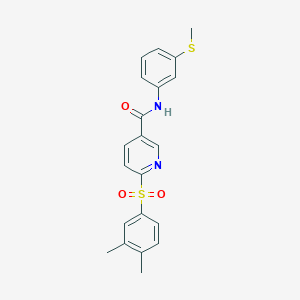

6-((3,4-dimethylphenyl)sulfonyl)-N-(3-(methylthio)phenyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the nicotinamide ring, the introduction of the sulfonyl group, and the attachment of the methylthio group. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl group could introduce some polarity into the molecule, while the methylthio group could contribute to its overall hydrophobicity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The sulfonyl group could potentially participate in substitution reactions, while the nicotinamide ring could be involved in a variety of reactions depending on its substitution pattern .Scientific Research Applications

Erythroid Differentiation and Enzyme Inhibition

Research has shown that nicotinamide and its analogues, which share structural similarities with the specified compound, can induce differentiation of murine erythroleukemia cells. These compounds have been evaluated for their effectiveness in causing cells to mature and produce hemoglobin, with some analogues demonstrating significant activity. This is particularly notable for compounds with strong inhibitory effects on poly(ADP-ribose) polymerase in vitro, suggesting a potential mechanism through which these compounds exert their differentiating effects (Terada, Fujiki, Marks, & Sugimura, 1979).

DNA Repair Stimulation

Another study highlighted the role of nicotinamide in stimulating DNA repair synthesis in human lymphocytes exposed to various types of DNA-damaging agents. The research indicates that nicotinamide can enhance the repair of DNA damage, which is crucial for maintaining genomic integrity and preventing mutagenesis. This finding underscores the potential therapeutic applications of nicotinamide derivatives in mitigating DNA damage-related conditions (Berger & Sikorski, 1980).

Structural and Chemical Properties

Studies on the structural and chemical properties of similar compounds have provided insights into their molecular configurations and reactivity. For example, research on diphenyl sulfones revealed the distorted tetrahedral bonding geometry of sulfur atoms and the nearly perpendicular orientation of phenyl rings. Such structural analyses are essential for understanding the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Jeyakanthan, Velmurugan, Panneerselvam, Soriano-garcia, Perumal, & Chandrasekaran, 1998).

Antiprotozoal Activity

The antiprotozoal activity of aza-analogues of furamidine, which bear structural resemblance to the specified compound, has been investigated. These studies have shown promising results against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating the potential of such compounds in treating diseases caused by these pathogens. The effectiveness of these compounds in in vivo models further supports their therapeutic potential (Ismail, Brun, Easterbrook, Tanious, Wilson, & Boykin, 2003).

Mechanism of Action

properties

IUPAC Name |

6-(3,4-dimethylphenyl)sulfonyl-N-(3-methylsulfanylphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S2/c1-14-7-9-19(11-15(14)2)28(25,26)20-10-8-16(13-22-20)21(24)23-17-5-4-6-18(12-17)27-3/h4-13H,1-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUDGPCZORRLSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NC3=CC(=CC=C3)SC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((3,4-dimethylphenyl)sulfonyl)-N-(3-(methylthio)phenyl)nicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[(2-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2862307.png)

![1-{[(3,4-Dimethoxyphenyl)methyl]carbamoyl}ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2862308.png)

![4-(2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2862311.png)

![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2862316.png)

![1-(2-Fluorophenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B2862318.png)

![5-{3-[(3-Isopropoxypropyl)amino]-7-methylimidazo[2,1-b][1,3]benzothiazol-2-yl}-2-methoxyphenol](/img/structure/B2862319.png)

![N-(2-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2862321.png)

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2862322.png)

![(1R,5S)-N-(3-methoxyphenyl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2862325.png)

![N-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2862326.png)

![N-(3-chloro-4-methoxyphenyl)-2-(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2862330.png)